molecular formula C16H15N3O B2873939 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide CAS No. 483359-07-5

2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide

Cat. No.: B2873939
CAS No.: 483359-07-5
M. Wt: 265.316
InChI Key: YYZPHSYDHFGUKH-UHFFFAOYSA-N
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Description

2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN), a pyridine ring, and a substituted phenyl ring

Scientific Research Applications

2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide typically involves the reaction of 4-methylphenylamine with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds through a condensation mechanism, forming the cyanoacetamide intermediate. This intermediate is then reacted with 3-bromopyridine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial topoisomerase IV, an enzyme crucial for DNA replication in bacteria. By binding to the active site of the enzyme, it prevents the unwinding of DNA, thereby inhibiting bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2,4-dichlorophenyl)acetamide
  • 2-cyano-N-(6-methylpyridin-2-yl)acetamide
  • 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Uniqueness

2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyano group, a pyridine ring, and a substituted phenyl ring makes it a versatile compound with diverse applications .

Properties

IUPAC Name

2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-4-6-15(7-5-12)19-16(20)14(10-17)9-13-3-2-8-18-11-13/h2-8,11,14H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZPHSYDHFGUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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